1,2,5-Oxadiazol-3-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,2,5-oxadiazol-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3N3O/c3-2-1-4-6-5-2/h1H,(H2,3,5) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOYBLZGEIIBUTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NON=C1N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60621235 | |
| Record name | 1,2,5-Oxadiazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60621235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
85.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73147-56-5 | |
| Record name | 1,2,5-Oxadiazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60621235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Synthetic Transformations
Established Synthetic Routes to the 1,2,5-Oxadiazole Core
The 1,2,5-oxadiazole, or furazan (B8792606), ring is a vital heterocyclic motif in various fields, including medicinal and materials science. ijper.org Its synthesis is primarily achieved through ring-closure reactions, with several established methods for constructing the core structure.
The most widely utilized route for the synthesis of the 1,2,5-oxadiazole ring involves the dehydration of 1,2-dione dioximes, commonly known as glyoximes. This method is versatile and compatible with a wide range of substituents, including alkyl, aryl, and amino groups. The starting glyoximes are typically prepared by the oximation of a 1,2-dione or through the nitrosation of a ketone followed by oximation.
A variety of dehydrating agents have been successfully employed to facilitate the cyclization of glyoximes. These reagents promote the elimination of two molecules of water to form the stable oxadiazole ring.
Common Dehydrating Agents for Glyoxime (B48743) Cyclization
| Dehydrating Agent | Notes |
| Acetic Anhydride | Commonly used, effective for many substrates. |
| Succinic Anhydride | Used in the first synthesis of the parent 1,2,5-oxadiazole. |
| Thionyl Chloride | A mild and selective reagent, particularly for thermally labile products. |
| Dicyclohexylcarbodiimide (DCC) | A standard coupling agent used for dehydration. |
| 1,1'-Carbonyldiimidazole (CDI) | Allows for the reaction to proceed at ambient temperature, which is advantageous for energetic compounds. organic-chemistry.org |
| Silica (B1680970) Gel | Can effect dehydration upon heating. |
For instance, the parent 1,2,5-oxadiazole was first synthesized by melting glyoxime with succinic anhydride. While disubstituted furazans are generally robust, the synthesis of monosubstituted or unsubstituted 1,2,5-oxadiazoles requires the avoidance of basic dehydrating agents, as the products can be unstable under alkaline conditions. A modern, mild approach utilizes 1,1'-carbonyldiimidazole, which induces the formation of 3,4-disubstituted 1,2,5-oxadiazoles from the corresponding glyoximes at room temperature. organic-chemistry.org
Another fundamental approach to oxadiazole synthesis involves the cyclization of precursors derived from nitriles. While this method is extensively documented for the 1,2,4-oxadiazole (B8745197) isomer, the general principle can be applied to the 1,2,5-oxadiazole core. The pathway typically begins with the conversion of a nitrile to an amidoxime (B1450833) by reaction with hydroxylamine (B1172632). The resulting amidoxime or a related intermediate then undergoes cyclization to form the 1,2,5-oxadiazole ring. A proposed mechanism involves the reaction of an organic nitrile with hydroxylamine, followed by subsequent cyclization and dehydration steps to yield the final heterocyclic product.
The Boulton–Katritzky rearrangement provides a pathway to the 1,2,5-oxadiazole core from other pre-existing heterocyclic systems. researchgate.net This rearrangement involves an intramolecular cyclization and rearrangement sequence. Synthetically useful examples include the thermal rearrangement of 1-(1,2,4-oxadiazol-3-yl)alkanone oximes and 1-(isoxazol-3-yl)alkanone oximes, which convert these heterocycles into substituted 1,2,5-oxadiazoles. researchgate.net This transformation serves as a valuable method for accessing specific substitution patterns on the furazan ring that might be difficult to achieve through direct cyclization methods. Conversely, 3-heteroallyl-substituted 1,2,5-oxadiazoles can also undergo a Boulton–Katritzky rearrangement, leading to the formation of a new five-membered heterocycle. researchgate.net
Targeted Synthesis of 1,2,5-Oxadiazol-3-amine
The direct synthesis of this compound can be approached through the cyclization of appropriately functionalized acyclic precursors. A logical precursor for this compound is an amino-substituted glyoxime. The dehydration of this intermediate would lead directly to the target molecule.
A key intermediate in the synthesis of amino-substituted furazans is diaminoglyoxime. This compound can be prepared via a one-pot reaction of glyoxal (B1671930) with hydroxylamine hydrochloride in an aqueous sodium hydroxide (B78521) solution. researchgate.netijcce.ac.ir Diaminoglyoxime serves as a direct precursor to 1,2,5-oxadiazole-3,4-diamine (also known as diaminofurazan) through a dehydration/cyclization reaction. ijcce.ac.ir From 1,2,5-oxadiazole-3,4-diamine, selective deamination or diazotization followed by reduction could potentially yield the target this compound.
Furthermore, the synthesis of substituted analogues provides insight into the targeted synthesis of the parent compound. For example, 4-phenyl-1,2,5-oxadiazol-3-amine (B78485) is formed by heating (1Z,2E)-N′-hydroxy-2-(hydroxyimino)-2-phenylethanimidamide, which is an amidoxime derivative of a glyoxime. This suggests that the cyclization of an amidoxime derived from a glyoxime is a viable route for introducing the 3-amino group.
Derivatization Strategies for Substituted this compound Analogues
The this compound scaffold can be chemically modified to produce a wide range of analogues with diverse properties. Derivatization can occur at the exocyclic amino group or at the unsubstituted C-4 position of the heterocyclic ring.
The C-4 position of this compound is a prime site for introducing various substituents. A common and effective strategy for achieving this functionalization is to start with 1,2,5-oxadiazole-3,4-diamine, a commercially available and versatile precursor. mdpi.com One of the amino groups can be selectively reacted, leaving the other intact, which then corresponds to the 3-amino group of the final product.
A notable example is the selective Paal-Knorr reaction between 1,2,5-oxadiazole-3,4-diamine and 2,5-hexanedione (B30556). mdpi.com This reaction, when conducted in acetic acid at 40–45 °C, yields 4-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine exclusively, without affecting the second amino group. mdpi.com
Synthesis of a C-4 Substituted Analogue mdpi.com
| Starting Material | Reagent | Conditions | Product |
| 1,2,5-Oxadiazole-3,4-diamine | 2,5-Hexanedione | Acetic Acid, 40-45 °C, 2h | 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine |
Another strategy for C-4 functionalization involves the introduction of other nitrogen-containing groups. For instance, 3-amino-4-azido-1,2,5-oxadiazole has been synthesized and serves as a precursor for further transformations, such as cycloaddition reactions to form triazole-substituted aminofurazans. researchgate.net The amino group at the C-3 position can also direct electrophilic substitution or be used to form more complex heterocyclic systems. For example, Schiff base compounds can be prepared through the reaction of 3,4-diamino-1,2,5-oxadiazole with substituted benzaldehydes.
Modifications of the Amino Group
The amino group of this compound and its derivatives is amenable to various modifications, allowing for the construction of diverse heterocyclic systems. Key transformations include the formation of pyrroles via the Paal-Knorr synthesis and the generation of imines through condensation with carbonyl compounds.
A notable example involves the reaction of 1,2,5-oxadiazole-3,4-diamine with 1,4-dicarbonyl compounds. In a selective transformation, one of the amino groups participates in a Paal-Knorr cyclization. For instance, the reaction of 1,2,5-oxadiazole-3,4-diamine with 2,5-hexanedione in acetic acid at 40–45 °C selectively yields 4-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. This reaction proceeds by the nucleophilic attack of one amino group on the dione, followed by cyclization and dehydration to form the pyrrole (B145914) ring, leaving the second amino group intact.
The formation of Schiff bases (imines) is another common modification. This is typically achieved through the condensation of the amino group with an aldehyde or ketone. For example, 3,4-diamino-1,2,5-oxadiazole reacts with various 2-hydroxy-5-[(E)-(aryldiazenyl)]benzaldehydes in methanol (B129727) to produce Schiff base compounds. This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule to form the characteristic C=N double bond of the imine.
Table 1: Examples of Amino Group Modifications
| Starting Material | Reagent | Conditions | Product | Yield |
|---|---|---|---|---|
| 1,2,5-Oxadiazole-3,4-diamine | 2,5-Hexanedione | Acetic acid, 40-45°C, 2h | 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine | Not specified |
Multi-component Reaction Approaches
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, are highly valued for their efficiency and atom economy. However, the application of classical MCRs like the Ugi, Biginelli, or Hantzsch reactions using this compound as the amine component is not widely documented in the literature.
Instead, multi-component cyclization strategies often refer to sequential or domino reactions that build complex fused systems. An important reaction in this context is the condensation of 1,2,5-oxadiazole-3,4-diamine with α-dicarbonyl compounds like glyoxal. This reaction, conducted under mildly basic conditions, proceeds through a stable diol intermediate, 5,6-dihydroxy-4,5,6,7-tetrahydro researchgate.netnih.govfrontiersin.orgoxadiazolo[3,4-b]pyrazine. Subsequent pyrolysis of this intermediate on silica gel at 160°C leads to the aromatic researchgate.netnih.govfrontiersin.orgoxadiazolo[3,4-b]pyrazine through dehydration. While this is a two-component condensation, it exemplifies a powerful strategy for constructing fused heterocyclic systems from the diamino-oxadiazole scaffold in a high-yielding, two-step process.
Table 2: Synthesis of Fused Heterocycles from 1,2,5-Oxadiazole-3,4-diamine
| Reactant A | Reactant B | Intermediate | Final Product |
|---|---|---|---|
| 1,2,5-Oxadiazole-3,4-diamine | Glyoxal | 5,6-Dihydroxy-4,5,6,7-tetrahydro researchgate.netnih.govfrontiersin.orgoxadiazolo[3,4-b]pyrazine | researchgate.netnih.govfrontiersin.orgOxadiazolo[3,4-b]pyrazine |
Oxidation and Reduction Protocols for Functional Group Interconversion
Functional group interconversions via oxidation and reduction are fundamental for manipulating the electronic and energetic properties of the 1,2,5-oxadiazole system. These protocols are particularly crucial in the synthesis of high-energy materials, where the introduction of nitro (-NO₂) or the transformation of amino (-NH₂) groups is a key strategy.
Oxidation Reactions The oxidation of amino groups on the 1,2,5-oxadiazole ring can lead to various nitrogen-rich functionalities. For instance, the oxidation of diaminofurazan (1,2,5-oxadiazole-3,4-diamine) with Caro's acid (peroxymonosulfuric acid) yields 3,3'-diamino-4,4'-azoxyfurazan, where the two rings are linked by an azoxy (-N=N(O)-) bridge. This demonstrates an intermolecular oxidative coupling. Furthermore, the amino group on a furazan ring can be converted into a nitroamino group. The nitration of 3-amino-4-(5-amino-1,3,4-oxadiazol-2-yl)furazan with 100% nitric acid successfully converts the amino group on the furazan ring to a nitroamino (-NHNO₂) group.
Reduction Reactions Reduction protocols are equally important for functional group interconversion. The azoxy linkage in 3,3'-diamino-4,4'-azoxyfurazan can be reduced using zinc dust to afford the corresponding azo (-N=N-) compound, 3,3'-diamino-4,4'-azofurazan. researchgate.net In another example, the fused heterocyclic system researchgate.netnih.govfrontiersin.orgoxadiazolo[3,4-b]pyrazine can be readily reduced to the corresponding 4,5,6,7-tetrahydro-derivative using sodium borohydride (B1222165) in a THF/methanol mixture. This reaction demonstrates the reduction of the pyrazine (B50134) ring within the fused system without affecting the oxadiazole core. While direct reduction of a nitro group to an amine on this specific scaffold is a standard transformation in heterocyclic chemistry, specific examples in the recent literature for 1,2,5-oxadiazoles are often embedded within larger synthetic sequences.
Table 3: Examples of Oxidation and Reduction Reactions
| Substrate | Reagent/Conditions | Transformation | Product |
|---|---|---|---|
| 1,2,5-Oxadiazole-3,4-diamine | Caro's acid | Intermolecular Oxidative Coupling | 3,3'-Diamino-4,4'-azoxyfurazan |
| 3-Amino-4-(5-amino-1,3,4-oxadiazol-2-yl)furazan | 100% HNO₃ | Nitration of Amino Group | 3-Nitroamino-4-(5-amino-1,3,4-oxadiazol-2-yl)furazan |
| 3,3'-Diamino-4,4'-azoxyfurazan | Zn dust | Reduction of Azoxy Group | 3,3'-Diamino-4,4'-azofurazan |
| researchgate.netnih.govfrontiersin.orgOxadiazolo[3,4-b]pyrazine | NaBH₄, THF/Methanol | Reduction of Fused Pyrazine Ring | 4,5,6,7-Tetrahydro researchgate.netnih.govfrontiersin.orgoxadiazolo[3,4-b]pyrazine |
Chemical Reactivity and Mechanistic Investigations
Ring Stability and Reactivity Profile of the 1,2,5-Oxadiazole System
The 1,2,5-oxadiazole ring is a five-membered aromatic heterocycle characterized by considerable stability, particularly when compared to other oxadiazole isomers. This stability is a key feature, especially in fields such as energetic materials, where thermal resilience is crucial. Multicyclic compounds that incorporate the 1,2,5-oxadiazole core are noted for their high density and excellent thermal stability. researchgate.net The ring acts as a strong electron-withdrawing group, a property that significantly influences the reactivity of its substituents. researchgate.net This effect is evident in the reduced basicity and nucleophilicity of the amino group in 1,2,5-Oxadiazol-3-amine. researchgate.net
Thermal Stability: The 1,2,5-oxadiazole system is recognized for its high thermal stability. researchgate.net Unlike the 1,2,4-oxadiazole (B8745197) isomer, which is known to undergo various thermal rearrangements, the 1,2,5-oxadiazole ring does not readily participate in such transformations, indicating a higher energy barrier for thermal cleavage. This robustness is a significant characteristic of the furazan (B8792606) ring system.
Photochemical Reactivity: The photochemical behavior of 1,2,5-oxadiazoles is less extensively documented than that of 1,2,4-oxadiazoles. The 1,2,4-isomers are known to undergo photo-induced rearrangements, which typically initiate via the cleavage of the weak O-N bond. chim.itrsc.org These reactions can lead to various isomeric heterocycles through intermediates with zwitterionic, bi-radical, or nitrene characteristics. chim.it However, similar detailed mechanistic pathways for the photochemical ring opening of the 1,2,5-oxadiazole ring are not as thoroughly established, suggesting a greater stability under photolytic conditions as well.
The electron distribution within the 1,2,5-oxadiazole ring renders it generally resistant to both electrophilic and nucleophilic attacks.
Electrophilic Attack: The presence of two electronegative nitrogen atoms and an oxygen atom makes the 1,2,5-oxadiazole ring highly electron-deficient. This deactivates the ring carbons towards attack by electrophiles, and there are no common examples of direct electrophilic substitution on the furazan ring itself. Electrophilic reactions typically occur on activating substituents attached to the ring.
Transformations Involving the Amino Functionality
The amino group at the C3 position of the 1,2,5-oxadiazole ring, while having reduced nucleophilicity, undergoes several characteristic reactions of a primary heterocyclic amine.
Diazotization: The amino group can be converted into a diazonium salt through diazotization. These salts are valuable synthetic intermediates that can undergo various subsequent transformations, such as azo coupling reactions with electron-rich arenes or CH-acids. researchgate.net The diazotization of weakly basic amino-1,2,5-oxadiazoles often requires strongly acidic media to proceed effectively. researchgate.net
Condensation Reactions: The amino group readily participates in condensation reactions. For instance, 1,2,5-oxadiazole-3,4-diamine reacts with α-diketones and β-diketones to form fused polycyclic heterocyclic systems. mdpi.com The reaction with 2,5-hexanedione (B30556) proceeds via a Paal-Knorr reaction to selectively yield a pyrrole-substituted this compound. mdpi.com Similarly, reaction with glyoxal (B1671930) under mildly basic conditions yields the corresponding dihydroxy-tetrahydro chim.itnih.govlincoln.ac.ukoxadiazolo[3,4-b]pyrazine. researchgate.net
Acylation: N-acylation of the amino group is a common transformation used to synthesize a variety of amide derivatives. This reaction typically involves treating the amine with an appropriate acyl chloride or other activated carboxylic acid derivative.
Oxidation: The amino group can be oxidized to a nitro group. This transformation requires powerful oxidizing conditions, such as a mixture of concentrated hydrogen peroxide and sulfuric acid, which underscores the stability of the starting amine due to the electron-withdrawing nature of the attached ring.
| Reaction Type | Reagents | Product Type | Ref. |
| Diazotization | NOBF₄ in TFA | 1,2,5-Oxadiazolyl diazonium salt | researchgate.net |
| Condensation | 2,5-Hexanedione in Acetic Acid | 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine | mdpi.com |
| Condensation | Glyoxal | 5,6-Dihydroxy-4,5,6,7-tetrahydro chim.itnih.govlincoln.ac.ukoxadiazolo[3,4-b]pyrazine | researchgate.net |
Rearrangement Reactions and Isomerizations
A defining characteristic of the 1,2,5-oxadiazole system is its remarkable stability against the rearrangement reactions that are common for other azoles. A comparative study of mononuclear heterocyclic rearrangements involving side-chain ureas and formamidines established a clear trend in reactivity, with the 1,2,5-oxadiazole ring being the most stable.
Relative Tendency Towards Mononuclear Heterocyclic Rearrangement: 1,2,4-Oxadiazole > Isoxazole > 1,2,5-Oxadiazole
This inherent stability means that the extensive and varied rearrangement chemistry observed for 1,2,4-oxadiazoles, such as the Boulton-Katritzky and ANRORC (Addition of the Nucleophile, Ring Opening, and Ring Closure) rearrangements, are not characteristic pathways for 1,2,5-oxadiazoles. chim.itnih.govresearchgate.net
While the 1,2,5-oxadiazole ring itself is resistant to rearrangement, transformations involving its substituents have been documented. For example, a Curtius rearrangement was observed in a derivative of 1,2,5-oxadiazole 2-oxide (furoxan), and a Dimroth rearrangement has been studied in a system where a triazole ring is attached to the 1,2,5-oxadiazole core. researchgate.netresearchgate.net In these cases, the 1,2,5-oxadiazole ring acts as a stable scaffold for the rearrangement of an attached functional group.
Comparative Reactivity Studies of Substituted 1,2,5-Oxadiazol-3-amines
Systematic, quantitative studies on the comparative reactivity of substituted 1,2,5-Oxadiazol-3-amines are not extensively detailed in the literature. However, the influence of substituents on the reactivity of both the heterocyclic ring and the amino functionality can be inferred from known reaction conditions and general principles of physical organic chemistry.
Effect of Electron-Withdrawing Groups (EWGs): The introduction of additional EWGs (e.g., -NO₂, -CN, or another azole ring) onto the 1,2,5-oxadiazole ring further decreases the electron density of the system. This has two major consequences:
The basicity and nucleophilicity of the 3-amino group are further diminished, making reactions such as acylation or alkylation more challenging and potentially requiring stronger bases or more reactive electrophiles.
The ring itself becomes even more deactivated towards electrophilic attack.
Effect of Electron-Donating Groups (EDGs): Conversely, the presence of EDGs (e.g., -CH₃, -OCH₃) would be expected to increase the electron density of the ring system. This would enhance the nucleophilicity of the 3-amino group, facilitating its reactions with electrophiles.
Case of 1,2,5-Oxadiazole-3,4-diamine: The reactivity of this compound provides a practical example of substituent effects. The presence of a second amino group (an EDG) allows for facile double condensation reactions with various diketo derivatives to form fused heterocyclic systems like pyrazines and diazepines, a reaction pathway not available to the monosubstituted this compound. mdpi.com This demonstrates how the nature of the substituent at the C4 position directly influences the chemical utility and reaction pathways of the amino group at the C3 position.
Spectroscopic Characterization and Structural Elucidation
Advanced Spectroscopic Techniques for Molecular Structure Confirmation
Spectroscopic methods are fundamental in confirming the molecular structure of novel compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy provide detailed information on the connectivity, molecular weight, and functional groups within a molecule.
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For N-(4-Amino-1,2,5-oxadiazol-3-yl)formamide, ¹H and ¹³C NMR spectra have been reported, confirming its chemical environment.
¹H NMR: The proton NMR spectrum, recorded in DMSO-d₆, shows three distinct signals corresponding to the different types of protons in the molecule. A signal at 6.11 ppm is attributed to the two protons of the primary amino group (NH₂). The proton of the formyl group (CHO) resonates at 8.75 ppm, and the formamide (B127407) N-H proton appears further downfield at 10.40 ppm iucr.org.
¹³C NMR: The carbon NMR spectrum displays three signals, corresponding to the three unique carbon environments in the N-(4-Amino-1,2,5-oxadiazol-3-yl)formamide structure. The two carbons of the 1,2,5-oxadiazole ring are observed at 143.89 and 147.78 ppm, while the formyl carbon (C=O) is found at 165.90 ppm iucr.org.
Detailed ¹⁴N and ¹⁹F NMR spectroscopic data for this specific compound are not extensively covered in the reviewed literature.
| Nucleus | Chemical Shift (δ, ppm) | Assignment |
|---|---|---|
| ¹H | 10.40 | NH (formamide) |
| ¹H | 8.75 | CHO (formyl) |
| ¹H | 6.11 | NH₂ (amino) |
| ¹³C | 165.90 | C=O (formyl) |
| 147.78 | C (oxadiazole ring) | |
| 143.89 | C (oxadiazole ring) |
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of compounds. While specific high-resolution mass spectrometry (HRMS) or electrospray ionization (ESI-MS) data for N-(4-Amino-1,2,5-oxadiazol-3-yl)formamide are not detailed in the available literature, the technique is routinely used for the characterization of related furazan-based energetic compounds. For instance, the thermal decomposition and fragmentation pathways of complex derivatives like 3,4-bis[3(2-azidoethoxy)furazan-4-yl]furoxan have been successfully analyzed using mass spectrometry coupled with other techniques, demonstrating its utility in identifying fragment ions and elucidating structural components of the furazan (B8792606) framework nih.gov.
Infrared spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation at characteristic vibrational frequencies. The IR spectrum of 3,4-diaminofurazan (B49099) (DAF), the precursor to the title formamide, provides key insights into the vibrations of the aminofurazan core. The spectrum shows strong absorptions corresponding to the N-H stretching vibrations of the two amino groups at 3423 and 3318 cm⁻¹. Other significant peaks include a C=N stretching vibration at 1647 cm⁻¹ and a band at 1591 cm⁻¹, which are characteristic of the furazan ring structure dtic.mil.
| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |
|---|---|
| 3423 | N-H stretch |
| 3318 | N-H stretch |
| 1647 | C=N stretch |
| 1591 | Ring vibration |
| 1353 | - |
X-ray Crystallographic Analysis for Solid-State Structure Determination
Single-crystal X-ray diffraction provides definitive information about the precise three-dimensional arrangement of atoms in the solid state, including molecular conformation and intermolecular interactions. The crystal structure of N-(4-Amino-1,2,5-oxadiazol-3-yl)formamide has been thoroughly investigated.
The X-ray analysis of N-(4-Amino-1,2,5-oxadiazol-3-yl)formamide reveals that the asymmetric unit contains two crystallographically independent molecules, both of which are located on mirror planes, making them perfectly planar iucr.orgnih.govresearchgate.net. In the crystal, these planar molecules are organized into sheets that extend parallel to the (010) plane iucr.orgnih.govnih.gov. The study of the crystal packing indicates that there are no significant π–π stacking interactions between the heterocyclic rings of adjacent molecules iucr.orgnih.govresearchgate.net.
| Parameter | Value |
|---|---|
| Chemical Formula | C₃H₄N₄O₂ |
| Formula Weight | 128.10 |
| Crystal System | Monoclinic |
| Space Group | P12₁/m1 |
| a (Å) | 7.98085 (8) |
| b (Å) | 6.17409 (7) |
| c (Å) | 10.19204 (9) |
| β (°) | 95.2595 (9) |
| Volume (ų) | 500.09 (1) |
| Z | 4 |
The crystal structure is stabilized by a network of intermolecular hydrogen bonds. These interactions, including N—H⋯O, N—H⋯N, C—H⋯O, and C—H⋯N hydrogen bonds, are responsible for linking the individual molecules together to form the observed sheet-like structure iucr.orgnih.govnih.gov.
| Contact Type | Contribution for Molecule A (%) | Contribution for Molecule B (%) |
|---|---|---|
| H···O / O···H | 32.4 | 30.1 |
| H···N / N···H | 28.2 | 31.5 |
| H···H | 12.3 | 8.0 |
| H···C / C···H | 7.2 | 6.9 |
| N···O / O···N | 5.3 | 4.3 |
| O···O | 4.6 | 1.5 |
| C···O / O···C | 3.9 | 7.2 |
| N···N | 2.9 | 5.0 |
Polymorphism and Crystalline Forms
The 1,2,5-oxadiazole ring, a core component of the subject compound, is noted to be essentially planar. nih.goviucr.org X-ray diffraction studies on related structures reveal maximum deviations from the least-squares plane to be minimal, on the order of 0.003 to 0.007 Å. nih.goviucr.org Bond lengths within the oxadiazole cycle are typical for this heterocyclic system, with C=N double bonds measuring approximately 1.304 to 1.329 Å and N-O bonds falling within the range of 1.365 to 1.419 Å. iucr.org
In the crystalline state, molecules containing the 4-amino-1,2,5-oxadiazol-3-yl moiety often exhibit intermolecular hydrogen bonding. nih.govnih.gov For instance, N—H⋯N hydrogen bonds can link adjacent molecules to form chains or dimers. nih.govnih.gov In one derivative, the flanking oxadiazole ring was observed to be twisted by 20.2 (1)° relative to the central ring. nih.gov The study of various derivatives has led to the characterization of different crystal systems, including monoclinic and orthorhombic forms. nih.govosti.gov For example, two isomers, designated LLM-205 and LLM-210, were found to have different solid-state conformations and packing, with LLM-205 crystallizing in an orthorhombic system and LLM-210 in a monoclinic system. osti.gov
| Compound | Crystal System | Space Group | Cell Parameters | Density (g/cm³) | Reference |
|---|---|---|---|---|---|
| C₆H₄N₈O₃ Derivative | Monoclinic | - | a = 7.1681 Å, b = 10.8147 Å, c = 12.3448 Å, β = 103.155° | - | nih.gov |
| LLM-205 | Orthorhombic | P2₁2₁2₁ | a = 5.6298 Å, b = 13.7709 Å, c = 19.9759 Å | 1.807 | osti.gov |
| LLM-210 | Monoclinic | P2₁ | a = 7.9054 Å, b = 8.9550 Å, c = 11.5155 Å | 1.812 | osti.gov |
Thermal Analysis Methods for Material Stability Characterization
Thermal analysis techniques are crucial for evaluating the stability and decomposition behavior of energetic materials derived from 1,2,5-oxadiazole. osti.govresearchgate.neteco-vector.comresearchgate.net Methods such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide essential data on melting points, decomposition temperatures, and weight loss profiles. osti.govresearchgate.neteco-vector.comresearchgate.net
Differential Scanning Calorimetry (DSC)
DSC is employed to study the thermal behavior and decomposition of 1,2,5-oxadiazole derivatives. researchgate.netresearchgate.net The analysis identifies key thermal events such as melting and exothermic decomposition. For instance, the derivative 3,4-bis(4'-aminofurazano-3') furoxan (BAFF) displays a melting point of 168.4°C, followed by two exothermic decomposition peaks at 260.4°C and 338.8°C. nih.gov Another study on 3-amino-4-azido-1,2,5-oxadiazole also utilized DSC to investigate its thermal behavior. researchgate.neteco-vector.com The energetic compound LLM-210, an isomer of LLM-205, was characterized as a melt-castable explosive with a melting point of 87°C and an exothermic decomposition temperature of 314°C. osti.gov Its isomer, LLM-205, has a melting point of 104°C and a decomposition temperature of 299°C. osti.gov Some compounds have been observed to decompose without melting, with one such derivative showing a maximum heat release at 218–219°C. nih.gov
| Compound | Melting Point (°C) | Decomposition Peak (°C) | Reference |
|---|---|---|---|
| 3,4-bis(4'-aminofurazano-3') furoxan (BAFF) | 168.4 | 260.4 and 338.8 | nih.gov |
| LLM-205 | 104 | 299 | osti.gov |
| LLM-210 | 87 | 314 | osti.gov |
| nih.govresearchgate.netnih.govoxadiazolo[2,3-a]pyrimidin-8-ium Perchlorate (B79767) Derivative (10a) | Decomposes without melting | 218-219 | nih.gov |
Thermogravimetric Analysis (TGA)
TGA is used to measure the change in mass of a sample as a function of temperature, providing insights into thermal stability and decomposition pathways. The thermal behavior of 3-amino-4-azido-1,2,5-oxadiazole was characterized using TGA in conjunction with DSC. researchgate.neteco-vector.com In a study of an energetic nih.govresearchgate.netnih.govoxadiazolo[2,3-a]pyrimidin-8-ium perchlorate, TGA measurements indicated a weight loss of approximately 19% occurring at the decomposition temperature of 218-219°C. nih.gov This initial weight loss was followed by further mass reduction after 280°C, characterizing a second stage of decomposition. nih.gov Another related compound showed a weight reduction of 27.6% during its first decomposition event. nih.gov
| Compound | Decomposition Stage | Temperature Range (°C) | Weight Loss (%) | Reference |
|---|---|---|---|---|
| nih.govresearchgate.netnih.govoxadiazolo[2,3-a]pyrimidin-8-ium Perchlorate Derivative (10a) | 1 | ~218-219 | ~19 | nih.gov |
| 2 | >280 | - | nih.gov | |
| nih.govresearchgate.netnih.govoxadiazolo[2,3-a]pyrimidin-8-ium Perchlorate Derivative (10f) | 1 | 143-180 (Peak at 159) | 27.6 | nih.gov |
Computational Chemistry and Theoretical Modeling
Quantum Chemical Calculations
Quantum chemical calculations, rooted in the principles of quantum mechanics, offer a detailed description of the electronic and geometric properties of molecules. These methods have been extensively applied to the 1,2,5-oxadiazole ring system and its derivatives to predict a wide array of properties, from molecular geometries to reaction energetics.
The determination of the electronic structure and the optimization of the molecular geometry are fundamental steps in computational chemistry. For 1,2,5-oxadiazol-3-amine and its derivatives, these calculations are often performed using density functional theory (DFT), a method that provides a good balance between accuracy and computational cost.
Theoretical studies have shown that the 1,2,5-oxadiazole ring is a planar system. The introduction of an amino group at the 3-position leads to a molecule with a high degree of planarity, which is a common feature in many energetic materials. The optimized geometry of this compound reveals specific bond lengths and angles that are in good agreement with experimental data obtained from X-ray crystallography of related compounds. For instance, in a related compound, 4-[4-(4-Amino-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine, the oxadiazole rings are twisted with respect to each other, but the individual rings maintain their planarity nih.gov.
The electronic structure of this compound is characterized by the distribution of electron density and the nature of its molecular orbitals. The nitrogen-rich nature of the molecule, with three nitrogen atoms and one oxygen atom in the heterocyclic ring, contributes to a high positive enthalpy of formation, a desirable characteristic for energetic materials. The amino group acts as an electron-donating group, influencing the electronic properties of the oxadiazole ring.
Table 1: Selected Calculated Geometrical Parameters for 1,2,5-Oxadiazole Derivatives
| Parameter | 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine mdpi.com | 4-[4-(4-Amino-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine nih.gov |
|---|---|---|
| Crystal System | Orthorhombic | Monoclinic |
| Space Group | P2₁2₁2₁ | C2/c |
| a (Å) | 7.039(2) | 7.1681(9) |
| b (Å) | 10.239(4) | 10.8147(13) |
| c (Å) | 12.083(4) | 12.3448(18) |
| β (°) | 90 | 103.155(1) |
Understanding the reaction mechanisms involved in the synthesis and decomposition of this compound is crucial for both its production and its application as an energetic material. Computational methods allow for the exploration of potential reaction pathways and the identification of transition states, which are the energy maxima along the reaction coordinate.
A probable decomposition mechanism for 1,2,5-oxadiazole derivatives involves the breaking of two bonds within the oxadiazole ring nih.gov. This ring-opening process is a key step in the thermal decomposition of these compounds. Theoretical calculations can model this process, providing insights into the activation energy required for the decomposition to occur. For derivatives of 1,2,5-oxadiazole, the initial step of thermal decomposition is often the cleavage of the N-O and C-C bonds of the furazan (B8792606) ring nih.gov.
Reactivity descriptors derived from quantum chemical calculations are valuable for predicting how a molecule will interact with other chemical species. The frontier molecular orbitals (FMOs), namely the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), play a key role in chemical reactivity wikipedia.org. The energy and spatial distribution of these orbitals can indicate the most likely sites for electrophilic and nucleophilic attack.
For this compound, the HOMO is expected to be localized primarily on the amino group and the nitrogen atoms of the ring, making these sites susceptible to electrophilic attack. Conversely, the LUMO is likely distributed over the carbon and oxygen atoms of the ring, indicating the sites prone to nucleophilic attack.
The Fukui function is another important reactivity descriptor that quantifies the change in electron density at a particular point in a molecule when the total number of electrons is changed chemtools.org. It provides a more detailed picture of local reactivity than the FMOs alone. The Fukui function can be used to predict the most reactive sites for electrophilic, nucleophilic, and radical attacks.
For compounds intended for use as energetic materials, computational thermochemistry is essential for predicting their performance and stability. Key parameters include the enthalpy of formation (ΔHf), which is a measure of the energy stored in a molecule, and the detonation properties, such as detonation velocity (vD) and detonation pressure (P).
The high nitrogen content and the strained oxadiazole ring contribute to a high positive enthalpy of formation for this compound and its derivatives. Theoretical calculations are often used to predict the enthalpy of formation, which can then be used in thermochemical codes to estimate the detonation performance nih.gov. For a family of energetic materials based on 1,2,4-oxadiazole (B8745197) and 1,2,5-oxadiazole backbones, theoretical calculations have shown that these compounds exhibit high enthalpies of formation and good detonation performances frontiersin.org.
Table 2: Calculated Energetic Properties of 1,2,5-Oxadiazole Derivatives
| Compound | Density (g cm⁻³) | Detonation Velocity (m s⁻¹) | Detonation Pressure (GPa) |
|---|---|---|---|
| Hydrazinium salt of a 1,2,5-oxadiazole derivative frontiersin.org | 1.821 | 8,822 | 35.1 |
| 5,5''-(hydrazine-1,2-diyl)bis(...) perchlorate (B79767) energetic-materials.org.cn | - | 7722 | 26.3 |
Molecular Modeling and Simulation Approaches
Molecular modeling and simulation techniques provide a means to study the behavior of molecules on a larger scale, including their conformational preferences and intermolecular interactions.
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the primary conformational flexibility arises from the rotation of the amino group.
While the 1,2,5-oxadiazole ring itself is rigid and planar, the orientation of the amino group relative to the ring can vary. Computational methods can be used to determine the most stable conformation and the energy barriers for rotation. In the solid state, the conformation is often influenced by intermolecular interactions, such as hydrogen bonding. In a related compound, an intramolecular N—H⋯N hydrogen bond was observed, which would fix the conformation of the amino group nih.gov.
In Silico Scaffold Design and Optimization
The design and optimization of drug candidates based on the this compound scaffold heavily rely on computational strategies. A key approach is structure-based drug design, which aims to improve the potency and pharmacokinetic profiles of lead compounds. For instance, in the development of novel Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors, structure-based design was employed to modify the 1,2,5-oxadiazole-3-carboximidamide scaffold. nih.gov The goal was to alter the metabolic pathway and enhance anti-tumor potency by designing derivatives that incorporate a cyclic structure in the side chain. nih.gov
The versatility of the oxadiazole nucleus is a common theme in computational design. researchgate.net Methodologies such as bioisosteric replacement are frequently used, where a part of a molecule is substituted with a chemical group that has similar physical or chemical properties (a bioisostere) to enhance the desired biological activity. researchgate.netnih.gov For example, the carboxyl group of a starting compound might be replaced with a 1,3,4-oxadiazole (B1194373) ring to generate novel molecules with potentially superior efficacy and optimized pharmacokinetics. researchgate.netnih.gov
Virtual screening of compound libraries against specific macromolecular targets is another critical step in the in silico design process. researchgate.netnih.gov This allows researchers to computationally test large numbers of molecules for their potential to bind to a biological target, such as an enzyme or receptor, thereby identifying the most promising candidates for further investigation. researchgate.netnih.gov The stability of these selected compounds within the binding cavity of the target is often further assessed using molecular dynamics simulations. researchgate.netnih.gov This entire process facilitates the rational design of novel, safer, and more effective therapeutic agents. researchgate.netnih.gov
Ligand-Protein Interaction Modeling for Potential Bioactivity (e.g., Molecular Docking)
Molecular docking is a fundamental computational tool used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. bibliotekanauki.pl It is extensively used to understand the potential bioactivity of this compound derivatives by modeling their interactions with protein targets at a molecular level.
Docking studies provide critical insights into the binding modes and affinities of these compounds. For example, in the design of new cytotoxic agents, molecular docking was used to study the interactions of 2,5-disubstituted 1,3,4-oxadiazole derivatives with the active site of the epidermal growth factor receptor (EGFR) tyrosine kinase domain (PDB: 1M17). semanticscholar.org Similarly, the binding modes of novel oxadiazole analogs at the colchicine (B1669291) binding site of the tubulin enzyme have been investigated to understand their cytotoxic effects. benthamdirect.com
These studies can reveal specific, crucial interactions that contribute to binding affinity. Hydrogen bonds are particularly important interactions that the oxadiazole scaffold can form with receptor residues, which can significantly enhance pharmacological activity. semanticscholar.org For instance, docking studies of certain oxadiazole analogs showed that an amide group was oriented toward the amino acid residue Met769, forming a key hydrogen bond. semanticscholar.org In another study, a different oxadiazole derivative was found to form a hydrogen bond between its NH group and the carbonyl oxygen of Thr353 in the tubulin enzyme's binding site. benthamdirect.com
The results of docking simulations are often quantified using a docking score, which estimates the binding affinity (often expressed in kcal/mol). These scores help in ranking different compounds and prioritizing them for synthesis and biological testing. semanticscholar.org
Interactive Data Table 1: Molecular Docking Scores of Oxadiazole Derivatives
This table summarizes the docking scores of various oxadiazole derivatives against their respective protein targets as identified in computational studies.
| Compound Series | Protein Target | Docking Score Range (kcal/mol) |
| 2,5-disubstituted 1,3,4-oxadiazoles | EGFR Tyrosine Kinase | -6.26 to -7.80 semanticscholar.org |
| N-(2,6-dimethylphenyl)-5-aryl-1,3,4-oxadiazol-2-amine | Tubulin (Colchicine site) | Not specified, but compound 4b showed the maximum score benthamdirect.com |
Interactive Data Table 2: Key Ligand-Protein Interactions from Docking Studies
This table details specific molecular interactions observed between oxadiazole derivatives and amino acid residues within the protein binding site.
| Compound Type | Protein Target | Interacting Residue | Type of Interaction | Reference |
| 1,3,4-Oxadiazole with amide group | EGFR Tyrosine Kinase | Met769 | Hydrogen Bond | semanticscholar.org |
| N-(2,6-Dimethylphenyl)-5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine (4b) | Tubulin | Thr353 | Hydrogen Bond | benthamdirect.com |
Advanced Applications and Material Science Potential
Development of High-Energy Density Materials (HEDMs)
The furazan (B8792606) ring is an attractive and energetic backbone for the creation of new High-Energy Density Materials (HEDMs). nih.gov Its unique properties contribute to the synthesis of next-generation explosives and propellants that offer superior performance and enhanced safety profiles compared to traditional materials like TNT, RDX, and HMX. bohrium.com
The design of advanced HEDMs based on the 1,2,5-oxadiazole scaffold is a task focused on balancing high performance with good safety properties. frontiersin.orgnih.gov The energetic properties of these materials can be precisely tuned through several key design strategies. One primary principle involves the introduction of various explosophoric groups onto the furazan ring. bohrium.com By incorporating energy-rich functional groups such as nitro (-NO2), nitramino (-NHNO2), or nitroxymethyl (-ONO2), researchers can significantly enhance the detonation properties of the resulting compounds. bohrium.comfrontiersin.orgnih.gov
Another effective strategy is the assembly of the 1,2,5-oxadiazole ring with other nitrogen-rich or nitrogen-oxygen azoles, such as 1,2,4-triazole, tetrazole, and other oxadiazole isomers. bohrium.com This molecular hybridization allows for a fine-tuning of the balance between energetic performance and mechanical sensitivity. bohrium.com These combinations can yield materials with high densities, excellent detonation velocities, and high enthalpies of formation while often exhibiting lower sensitivity to impact and friction than conventional explosives. bohrium.comfrontiersin.orgnih.gov The presence of extensive hydrogen bonding and π-π stacking interactions within the crystal structures of these complex molecules is believed to be a key factor contributing to their low sensitivities and high energy densities. frontiersin.orgnih.gov
| Compound Name | Density (g cm⁻³) | Detonation Velocity (vD, m s⁻¹) | Detonation Pressure (P, GPa) | Impact Sensitivity (IS, J) |
| Hydrazinium Salt of [3-(4-nitroamino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]-methylene nitrate | 1.821 | 8,822 | 35.1 | 40 |
| Compound 5 (a diazonium ylide) | - | 8450 | 31.6 | 4.5 |
| Compound 8 (a 2-(1,2,4-triazol-5-yl)-1,3,4-oxadiazole derivative) | - | 8130 | 29.2 | - |
This table presents selected energetic properties of advanced materials incorporating oxadiazole backbones, demonstrating the range of performance achievable through tailored chemical design. Data sourced from frontiersin.orgnih.govnih.gov.
3-Aminofurazan derivatives, including 1,2,5-Oxadiazol-3-amine, are valuable precursors and building blocks in the synthesis of more complex energetic compounds. nih.govresearchgate.net The amino group serves as a versatile functional handle that can be readily modified or used as a point of attachment for constructing larger, multi-ring energetic systems. researchgate.net
For example, 3-amino-4-substituted-furazans are known to react with 1,3-dicarbonyl compounds to produce energetic 1,2,5-oxadiazolo[2,3-a]pyrimidinium perchlorates. nih.gov Furthermore, compounds like 3,4-bis(4-amino-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole (BAFF-1) can be partially oxidized to create more powerful explosives such as 3-(4-amino-1,2,5-oxadiazol-3-yl)-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole (ANFF-1). researchgate.net This highlights the role of the amino-furazan structure as a key intermediate in synthetic pathways designed to achieve zero oxygen balance and introduce high-enthalpy groups, which are effective strategies for increasing the heat of detonation in energetic materials. chemrxiv.org
Scaffold Design for Investigational Biological Agents
The 1,2,5-oxadiazole nucleus is a pharmacologically significant heterocycle that serves as a versatile scaffold in drug discovery. nih.gov Its derivatives have been investigated for a wide range of therapeutic applications, leveraging the ring's unique physicochemical properties to interact with biological targets. researchgate.netmdpi.com
In medicinal chemistry, the strategic replacement of one functional group with another that has similar physical or chemical properties—a concept known as bioisosterism—is a powerful tool for optimizing drug candidates. Oxadiazole rings are frequently employed as bioisosteres for amide and ester functionalities. nih.govmdpi.com This substitution can confer significant advantages, such as improved metabolic stability, enhanced membrane permeability, and better bioavailability, as the heterocyclic ring is less susceptible to enzymatic degradation in vivo than a linear amide bond. nih.gov
While the 1,2,4- and 1,3,4-isomers are more commonly used as amide mimics, the 1,2,5-oxadiazole ring also serves as a valuable component in pharmacophore design. nih.gov The hydroxyfurazanyl moiety (4-hydroxy-1,2,5-oxadiazole-3-yl), for instance, has been investigated as a non-classical bioisostere of the carboxylic acid group in analogues of γ-aminobutyric acid (GABA), demonstrating its potential to mimic key biological interactions. researchgate.net The planarity, aromaticity, and specific electronic distribution of the 1,2,5-oxadiazole ring allow it to act as a rigid linker that properly orients other functional groups for optimal binding to therapeutic targets. mdpi.com
A significant area of research for 1,2,5-oxadiazole derivatives has been the development of inhibitors for Indoleamine 2,3-dioxygenase 1 (IDO1). benthamdirect.comnih.govnih.gov IDO1 is an enzyme that plays a critical role in tumor immune evasion, making it a promising target for cancer immunotherapy. benthamdirect.comnih.govnih.gov
Researchers have designed and synthesized novel series of 1,2,5-oxadiazole-3-carboximidamide derivatives as potent IDO1 inhibitors. benthamdirect.comnih.gov These efforts often use structure-based drug design, building upon existing inhibitors like Epacadostat by replacing or modifying certain structural components with the 1,2,5-oxadiazole scaffold to improve activity and pharmacokinetic profiles. benthamdirect.comnih.govnih.govnih.gov Several of these compounds have demonstrated strong inhibitory activity in both enzymatic and cellular assays, with potencies comparable to or even exceeding that of the reference compound Epacadostat. benthamdirect.comnih.govnih.gov
| Compound | Enzymatic IC₅₀ (nM) | Cellular IC₅₀ (nM) |
| Epacadostat | - | - |
| Compound 13a | 49.37 | 12.34 |
| Compound 13b | 52.12 | 14.34 |
This table shows the in vitro inhibitory activity of novel 1,2,5-oxadiazole-3-carboximidamide derivatives against human IDO1, highlighting their potency in comparison to the clinical trial candidate Epacadostat. Data sourced from benthamdirect.comnih.gov.
The oxadiazole ring is a well-established scaffold in the design of agents with potential antimicrobial and anti-inflammatory properties. nih.govmdpi.comnih.govmdpi.com The aromatic and planar nature of the heterocycle is a key feature, allowing it to serve as a linker that provides the appropriate orientation for binding to enzyme active sites, such as cyclooxygenase (COX) enzymes involved in inflammation. mdpi.com
While much of the research in this area has focused on the 1,3,4-oxadiazole (B1194373) isomer, 1,2,5-oxadiazol-3-amines with various heterocyclic substituents are also being intensively investigated as compounds with valuable pharmacological activity. mdpi.comnih.gov The design principle involves attaching different functional groups to the core 1,2,5-oxadiazole ring to modulate the compound's electronic properties and steric profile, thereby enhancing its interaction with specific biological targets and improving its activity spectrum.
Q & A
Q. Advanced
- 2D NMR Techniques : NOESY or HSQC can clarify ambiguous proton-carbon correlations, especially in crowded aromatic regions .
- Computational Modeling : Density Functional Theory (DFT) simulations predict NMR chemical shifts or IR vibrational modes, aiding in structural validation .
What methodologies are used to evaluate biological activities of this compound derivatives?
Q. Basic
- In vitro Assays :
- Cytotoxicity Screening : MTT assays on cancer cell lines to assess antiproliferative effects .
How to design derivatives for specific biological targets like IDO1?
Q. Advanced
- Structure-Activity Relationship (SAR) : Introduce substituents (e.g., trifluoromethyl, nitro groups) to enhance binding affinity. For example, 4-(4-nitrophenyl)-1,2,5-oxadiazol-3-amine showed improved IDO1 inhibition due to electron-withdrawing effects .
- Molecular Docking : Use software (e.g., AutoDock) to predict interactions with target active sites. Polar capping groups (e.g., carboximidamides) improve binding to IDO1’s heme pocket .
What strategies mitigate by-product formation during synthesis?
Q. Advanced
- Purification Techniques : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water mixtures) isolate pure products .
- Reaction Quenching : Rapid cooling or pH adjustment (e.g., neutralization with NaHCO) halts side reactions .
How to reconcile conflicting SAR data across studies?
Q. Advanced
- Meta-analysis : Compare substituent effects across derivatives. For example, electron-deficient aryl groups may enhance bioactivity in some contexts but reduce solubility .
- Free-Wilson Analysis : Quantify contributions of individual substituents to biological activity .
What methods ensure purity and stability of this compound derivatives?
Q. Basic
- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) confirms purity (>95%) .
- Elemental Analysis : CHN percentages must align with theoretical values (e.g., C 30.51%, N 47.46% for CHNO) .
How can computational modeling predict stability and reactivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
